N-(4-oxo-3,4-dihydroquinazolin-6-yl)-4-(1H-pyrazol-1-yl)butanamide
説明
N-(4-oxo-3,4-dihydroquinazolin-6-yl)-4-(1H-pyrazol-1-yl)butanamide is a synthetic small molecule characterized by a quinazolinone core fused with a pyrazole-containing butanamide side chain. Quinazolinone derivatives are well-documented in medicinal chemistry for their diverse biological activities, including kinase inhibition and anticancer properties. The pyrazole moiety is a common pharmacophore in drug design due to its hydrogen-bonding capabilities and metabolic stability. Structural elucidation of such compounds often relies on X-ray crystallography, where programs like SHELX (e.g., SHELXL for refinement) are critical for resolving bond lengths, angles, and intermolecular interactions .
特性
分子式 |
C15H15N5O2 |
|---|---|
分子量 |
297.31 g/mol |
IUPAC名 |
N-(4-oxo-3H-quinazolin-6-yl)-4-pyrazol-1-ylbutanamide |
InChI |
InChI=1S/C15H15N5O2/c21-14(3-1-7-20-8-2-6-18-20)19-11-4-5-13-12(9-11)15(22)17-10-16-13/h2,4-6,8-10H,1,3,7H2,(H,19,21)(H,16,17,22) |
InChIキー |
NDYNOPXJGHHUFB-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C1)CCCC(=O)NC2=CC3=C(C=C2)N=CNC3=O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-oxo-3,4-dihydroquinazoline and 1H-pyrazole.
Step 1 Formation of Intermediate: The quinazolinone core is functionalized to introduce a reactive group, such as a halide or an ester, which can then undergo nucleophilic substitution.
Step 2 Coupling Reaction: The functionalized quinazolinone is coupled with a pyrazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Step 3 Formation of Butanamide Linker: The intermediate product is then reacted with a butanoyl chloride or a similar reagent to form the final butanamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized to maximize yield and purity.
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as recrystallization, chromatography, or distillation are employed to purify the final product.
化学反応の分析
反応の種類
酸化: この化合物は、特にピラゾール環で酸化反応を起こす可能性があり、N-オキシドの形成につながります。
還元: 還元反応はキナゾリノンコアを標的にすることができ、それをジヒドロキナゾリン誘導体に変換する可能性があります。
置換: この化合物は、特にアミドまたはピラゾール窒素原子で、求核置換反応に参加することができます。
一般的な試薬と条件
酸化剤: 過酸化水素、m-クロロ過安息香酸(m-CPBA)。
還元剤: 水素化ホウ素ナトリウム(NaBH4)、水素化リチウムアルミニウム(LiAlH4)。
置換試薬: ハロゲン化アルキル、アシルクロリド、およびさまざまな求核剤。
主な生成物
酸化生成物: ピラゾール環のN-オキシド。
還元生成物: ジヒドロキナゾリン誘導体。
置換生成物: 窒素原子でアルキル化またはアシル化された誘導体。
科学的研究の応用
化学
合成中間体: より複雑な分子の合成における中間体として使用されます。
触媒作用: 触媒反応における配位子として使用される可能性。
生物学
酵素阻害: 特定の酵素を阻害する可能性が調査されており、薬物開発の候補となっています。
受容体結合: 細胞プロセスに影響を与える、生物学的受容体に結合する能力が研究されています。
医学
治療薬: 抗がん剤、抗炎症剤、または抗菌剤として潜在的な使用が探求されています。
薬物開発: 特定の疾患を標的にする新しい医薬品の開発に使用されます。
産業
材料科学:
農業: 作物を害虫や病気から保護するための農薬における使用が調査されています。
作用機序
N-(4-オキソ-3,4-ジヒドロキナゾリン-6-イル)-4-(1H-ピラゾール-1-イル)ブタンアミドの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。キナゾリノンコアとピラゾール環は、酵素の活性部位と相互作用して、その活性を阻害することができます。この阻害は細胞経路を阻害し、炎症の軽減や癌細胞の増殖の抑制などの治療効果につながる可能性があります。
類似化合物との比較
Comparison with Similar Compounds
A rigorous comparison of N-(4-oxo-3,4-dihydroquinazolin-6-yl)-4-(1H-pyrazol-1-yl)butanamide with analogous compounds requires structural, pharmacological, and computational data. Despite this limitation, the following general comparisons can be inferred based on crystallographic methodologies and known quinazolinone/pyrazole chemistry:
Structural Comparisons
- Quinazolinone Derivatives: Compounds like gefitinib and erlotinib (EGFR inhibitors) share the quinazolinone scaffold but lack the pyrazole-butaneamide side chain. Structural refinements using SHELXL highlight that substitutions at the 6-position of quinazolinone (as in the target compound) often enhance binding to hydrophobic kinase pockets .
- Pyrazole-Containing Analogs : Molecules such as celecoxib (a COX-2 inhibitor) utilize pyrazole rings for target engagement. The butanamide linker in the target compound may improve solubility compared to aryl-sulfonamide groups in celecoxib.
Crystallographic Refinement Metrics
The SHELX system, particularly SHELXL, is a gold standard for small-molecule refinement.
| Parameter | Target Compound | Gefitinib | Celecoxib |
|---|---|---|---|
| Core Structure | Quinazolinone | Quinazolinone | Pyrazole |
| Key Functional Groups | Pyrazole-butaneamide | Anilino-methoxy | Sulfonamide |
| Refinement Software | SHELXL (hypothetical) | SHELXL | SHELXTL (Bruker AXS) |
| Common Applications | Kinase inhibition* | EGFR inhibition | COX-2 inhibition |
*Inferred based on structural homology.
Research Findings and Limitations
The absence of direct pharmacological or synthetic data in the provided evidence precludes a detailed analysis of the compound’s efficacy, toxicity, or mechanistic insights. However, the widespread use of SHELX tools in structural studies underscores their role in enabling precise comparisons of molecular geometries, which are foundational for structure-activity relationship (SAR) studies . Future research should prioritize experimental data on binding affinities, pharmacokinetics, and synthetic yields to contextualize this compound against established analogs.
生物活性
N-(4-oxo-3,4-dihydroquinazolin-6-yl)-4-(1H-pyrazol-1-yl)butanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound based on diverse sources.
Chemical Structure and Properties
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H16N4O2 |
| Molecular Weight | 272.31 g/mol |
| IUPAC Name | N-(4-oxo-3,4-dihydroquinazolin-6-yl)-4-(1H-pyrazol-1-yl)butanamide |
| InChI Key | [Insert InChI Key Here] |
Synthesis
The synthesis of N-(4-oxo-3,4-dihydroquinazolin-6-yl)-4-(1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. The starting materials often include 4-oxoquinazoline derivatives and pyrazole moieties. The synthesis may utilize various reaction conditions, including solvent choices and temperature control to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing quinazoline and pyrazole structures. For instance, compounds similar to N-(4-oxo-3,4-dihydroquinazolin-6-yl)-4-(1H-pyrazol-1-yl)butanamide have demonstrated significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action :
- Case Studies :
Other Biological Activities
In addition to anticancer effects, preliminary data suggest that N-(4-oxo-3,4-dihydroquinazolin-6-yl)-4-(1H-pyrazol-1-yl)butanamide may possess other biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
Research Findings
A comprehensive review of literature reveals the following findings regarding the biological activity of N-(4-oxo-3,4-dihydroquinazolin-6-yl)-4-(1H-pyrazol-1-yl)butanamide:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
